5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol
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Overview
Description
5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol is an organic compound that features a benzene ring substituted with a 3-chloropropoxy group and a 1H-pyrazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution on the benzene ring: The benzene ring is functionalized with a hydroxyl group and a 3-chloropropoxy group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to reduce the pyrazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be used under basic or neutral conditions.
Major Products
Oxidation: Products include 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzaldehyde or 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzoic acid.
Reduction: Products include 5-(3-propoxy)-2-(1H-pyrazol-3-yl)benzenol or 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzene.
Substitution: Products include 5-(3-aminopropoxy)-2-(1H-pyrazol-3-yl)benzenol or 5-(3-thiopropoxy)-2-(1H-pyrazol-3-yl)benzenol.
Scientific Research Applications
5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-bromopropoxy)-2-(1H-pyrazol-3-yl)benzenol
- 5-(3-methoxypropoxy)-2-(1H-pyrazol-3-yl)benzenol
- 5-(3-aminopropoxy)-2-(1H-pyrazol-3-yl)benzenol
Uniqueness
5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol is unique due to the presence of the 3-chloropropoxy group, which can undergo specific chemical reactions that other similar compounds may not. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
5-(3-chloropropoxy)-2-(1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-5-1-7-17-9-2-3-10(12(16)8-9)11-4-6-14-15-11/h2-4,6,8,16H,1,5,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXWVZKFHQMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCl)O)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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